Structural Scaffold Comparison: Benzothiazole-Piperazine-Methanone vs. Quinoxaline-Urea ACSS2 Inhibitors
The target compound possesses a benzothiazole-piperazine-methanone core, while the most widely cited ACSS2 inhibitor with the same molecular formula, Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9), is built on a 2,3-di(thiophen-2-yl)quinoxaline-urea scaffold . Scaffold class profoundly influences inhibitor binding mode, residence time, and selectivity across the acyl-CoA synthetase family [1]. Because the two compounds are constitutional isomers rather than close analogs, any substitution without matched-pair activity data introduces a categorical, not incremental, variable.
| Evidence Dimension | Core scaffold architecture |
|---|---|
| Target Compound Data | Bis-benzothiazole piperazinyl methanone (IUPAC: Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone) |
| Comparator Or Baseline | Ac-CoA Synthase Inhibitor1: 2,3-di(thiophen-2-yl)quinoxaline-6-yl urea (IUPAC: 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea) |
| Quantified Difference | Constitutional isomer; zero atom overlap in core heterocyclic connectivity |
| Conditions | Chemical structure comparison by IUPAC name, SMILES, and molecular formula identity (C20H18N4O2S2) |
Why This Matters
Procuring the correct constitutional isomer is essential for SAR integrity, as even identical molecular formula compounds yield divergent biological fingerprints.
- [1] Sabnis, R. W. Novel Substituted Tetrazoles as ACSS2 Inhibitors for Treating Cancer. ACS Med. Chem. Lett. 12, 1894-1895 (2021). doi:10.1021/acsmedchemlett.1c00621. View Source
